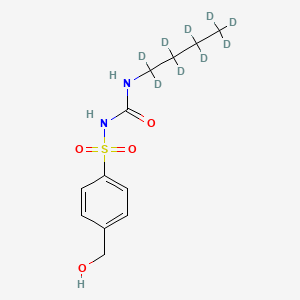
3-Dehydro-15-deoxoeucosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dehydro-15-deoxoeucosterol: is an organic compound belonging to the steroid class of compounds. It is characterized by its unique structure, which includes a 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione framework . This compound is typically found in certain plant species, such as Scilla scilloides . It appears as a colorless crystalline or white solid and is known for its potential anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Dehydro-15-deoxoeucosterol can be synthesized through specific chemical reactions in the laboratory. The synthetic route involves the formation of the 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione structure through a series of steps, including oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. One common source is the plant Scilla scilloides, from which the compound can be isolated using organic solvents such as ethanol, acetone, and dichloromethane . The extraction process is followed by purification steps to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Dehydro-15-deoxoeucosterol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Dehydro-15-deoxoeucosterol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of steroid-based pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Dehydro-15-deoxoeucosterol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cell growth and proliferation. This modulation can lead to the inhibition of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Eucosterol: Another steroid compound with a similar structure but with different functional groups.
Lanosterol: A precursor to many steroid hormones with a similar core structure.
Scillasaponin A: A related compound found in the same plant species with different biological activities.
Uniqueness: 3-Dehydro-15-deoxoeucosterol is unique due to its specific 17,23-epoxy-29-hydroxy-27-norlanost-8-ene-3,24-dione structure, which imparts distinct chemical and biological properties. Its potential anticancer activity and use as an intermediate in steroid synthesis further highlight its uniqueness .
Propiedades
IUPAC Name |
(3'R,4S,5R,5'S,10S,13S,14S,17S)-4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3/t18-,22+,23-,25-,26-,27+,28+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSHJGYTLGFEMC-LBQQCSDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B602742.png)

